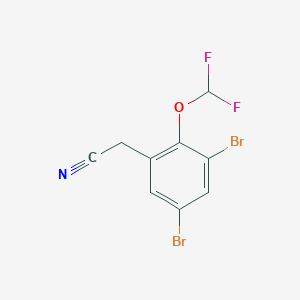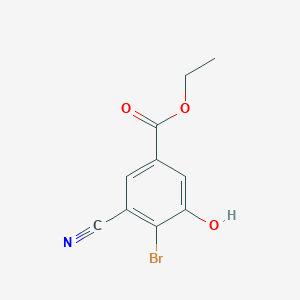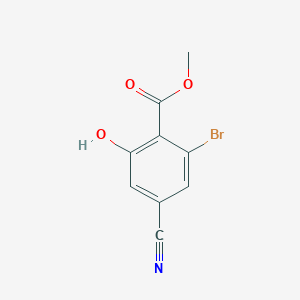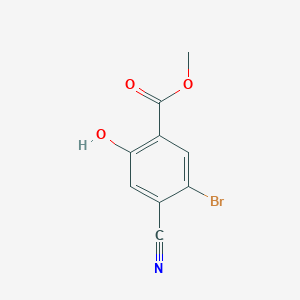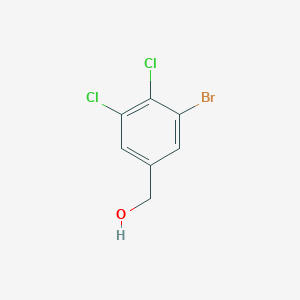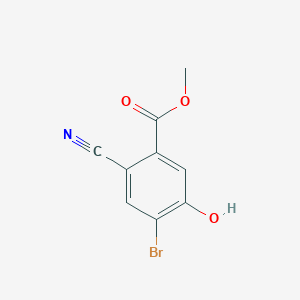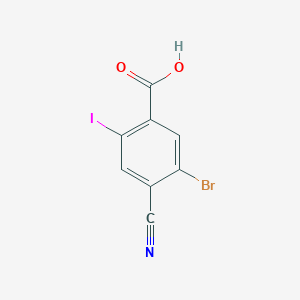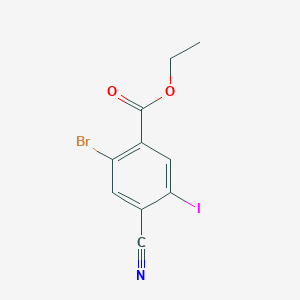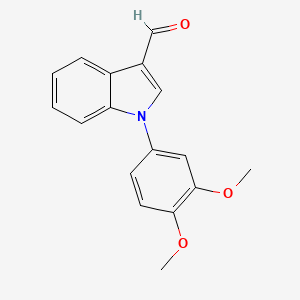
1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde
Vue d'ensemble
Description
“1-(3,4-Dimethoxyphenyl)” compounds are a class of organic compounds that contain a 1-(3,4-dimethoxyphenyl) group. They have the molecular formula C10H12O3 . These compounds are also known by other names such as Acetophenone, 3’,4’-dimethoxy-; Acetoveratrone; 3,4-Dimethoxyphenyl methyl ketone; 3’,4’-Dimethoxyacetophenone; 3,4-Dimethoxyacetophenone; 4’-Hydroxy-3’-methoxyacetophenone, methyl ether; 1- (3,4-Dimethoxyphenyl)ethanone; 1- (3,4-dimethoxyphenyl)ethan-1-one .
Synthesis Analysis
The synthesis of “1-(3,4-Dimethoxyphenyl)” compounds involves several steps. For example, the compound “1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone” was prepared by mixing 4-methoxybenzaldehyde and 3,4-(dimethoxy)phenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide .
Molecular Structure Analysis
The molecular structure of “1-(3,4-Dimethoxyphenyl)” compounds can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The reaction mechanism of “1-(3,4-Dimethoxyphenyl)” compounds involves several non-enzymatic steps, which include radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation . The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(3,4-Dimethoxyphenyl)” compounds include a molecular weight of 180.2005 . More detailed properties like melting point, boiling point, solubility, etc., were not found in the retrieved papers.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde and its derivatives have significant applications in various fields, demonstrated through synthesis and structural analysis using techniques such as NMR, FT-IR, UV-Visible spectroscopy, and X-ray diffraction (XRD). These studies provide comprehensive insights into the molecular structures and properties of these compounds. The density functional theory (DFT) study explores optimized geometry, vibrational analysis, and nonlinear optical (NLO) properties, indicating potential high-tech applications (Tariq et al., 2020).
Catalytic Applications
Indole derivatives, including this compound, have been utilized in the synthesis of palladacycles. These compounds show promise as catalysts in various chemical reactions such as the Suzuki–Miyaura coupling and allylation of aldehydes. The structural characterization and efficiency as catalysts highlight their potential in synthetic chemistry (Singh et al., 2017).
Photophysical and Antioxidant Properties
The compound and its derivatives exhibit noteworthy photophysical and antioxidant properties. Research has focused on synthesizing novel derivatives and evaluating their antioxidant activity through methods like ferric reducing antioxidant power (FRAP) and DPPH assays. These studies suggest the potential of these compounds in developing new antioxidant agents, given their considerable activity (Gopi & Dhanaraju, 2020).
Green Synthesis and Environmental Applications
The green and sustainable synthesis of indole-3-carbaldehyde derivatives, including this compound, has been explored using environmentally friendly methods. These approaches offer advantages like excellent yields, shorter reaction times, and reduced environmental impact. Such research contributes significantly to the development of eco-friendly synthetic routes in organic chemistry (Madan, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3-(3,4-dimethoxyphenyl)propanoic acid, have been found to interact with aromatic-amino-acid aminotransferase .
Mode of Action
It’s suggested that the compound might interact with its targets through a mechanism similar to the michael addition of n-heterocycles to chalcones .
Biochemical Pathways
For instance, 1-(3,4-dimethoxyphenyl)ethan-1-one oxime, a compound with a similar structure, is a dimethoxybenzene, which is involved in various biochemical reactions .
Result of Action
It’s suggested that the compound might have potential bioactive properties due to its unique preparation involving the retro-michael reaction .
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-16-8-7-13(9-17(16)21-2)18-10-12(11-19)14-5-3-4-6-15(14)18/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKWNMQNVOVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C32)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



